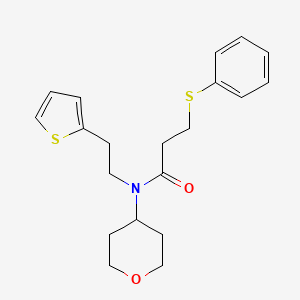

3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

説明

The compound 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a structurally complex molecule featuring:

- A phenylthio group (C₆H₅-S-) at the 3-position of the propanamide backbone.

- A 2-(thiophen-2-yl)ethyl group as the second substituent on the amide nitrogen, introducing π-conjugated heterocyclic properties.

特性

IUPAC Name |

N-(oxan-4-yl)-3-phenylsulfanyl-N-(2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2/c22-20(11-16-25-18-5-2-1-3-6-18)21(17-9-13-23-14-10-17)12-8-19-7-4-15-24-19/h1-7,15,17H,8-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZNDEYAHGRTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CCC2=CC=CS2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide, identified by its CAS number 1797726-33-0, is a compound of interest in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest that it may exhibit various pharmacological effects, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 347.5 g/mol. The presence of phenylthio and thiophene moieties in its structure indicates a likelihood for interaction with biological targets, particularly in cancer and infectious disease pathways.

Antitumor Activity

Recent studies have focused on the antitumor properties of compounds similar to 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide. For instance, thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting triple-negative breast cancer cells through mechanisms involving epidermal growth factor receptor (EGFR) suppression and vascular endothelial growth factor (VEGF) inhibition . These findings suggest that compounds with similar structural features may also exhibit significant antitumor activity.

Table 1: Comparison of Antitumor Activities of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thieno[2,3-d]pyrimidine Derivative A | 17.4 | KB Cells |

| Thieno[2,3-d]pyrimidine Derivative B | 25.4 | KBv200 Cells |

| 3-(Phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide | TBD | TBD |

Antimicrobial Activity

Compounds containing thioether functionalities, such as those found in the target compound, have been reported to possess antimicrobial properties. For example, certain thieno derivatives have demonstrated effectiveness against various microbial strains at concentrations as low as 50 mg/L . This suggests that the phenylthio group may enhance the antimicrobial efficacy of the compound.

Synthesis and Evaluation

A study conducted on thieno derivatives synthesized through microwave-assisted methods highlighted their cytotoxic activity against MDA-MB-231 breast cancer cells. The synthesized compounds were tested using the MTT assay, which is a standard method for assessing cell viability and proliferation . The results indicated that several derivatives exhibited significant inhibitory effects on tumor cell growth.

Molecular Modeling

Molecular docking studies have been employed to predict the binding affinities of 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide to various targets involved in cancer progression. These studies help in understanding the potential mechanisms of action and guiding further modifications for enhanced efficacy .

科学的研究の応用

Research indicates that compounds similar to 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide exhibit various biological activities, including:

- Antimicrobial Activity : Significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Potential as an ALK5 inhibitor, which is crucial in tumorigenesis.

Antimicrobial Applications

The antimicrobial properties of this compound are noteworthy. A study on oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 11 | S. aureus | 12.5 |

| 13 | E. coli | 25 |

| 15 | P. aeruginosa | 50 |

The minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL for various derivatives, highlighting the potential of oxadiazole-containing compounds in developing new antibiotics .

Anticancer Applications

The anticancer potential of this compound is supported by its structural similarity to known ALK5 inhibitors. ALK5 plays a critical role in tumorigenesis, and compounds that inhibit ALK5 have shown promise in reducing tumor growth in xenograft models.

Case Study: Anticancer Properties

Research on related pyrazole derivatives has shown effective inhibition of ALK5 activity. For instance, one derivative demonstrated an IC50 value of 74.6 nM against NIH3T3 cells and significantly inhibited tumor growth in CT26 xenograft models after oral administration at doses of 30 mg/kg .

類似化合物との比較

Key Features :

Comparison :

- Substituents : The indole group in S25/S26 may enhance hydrophobic interactions compared to the target compound’s phenylthio and thiophene groups.

- Solubility : The tetrahydro-2H-pyran-4-yl group in both compounds likely improves aqueous solubility relative to purely aromatic analogs.

2.2 Therapeutic Analogs: ABT-737 and ABT-199 (Venetoclax)

Key Features :

Comparison :

- Pharmacophore : The phenylthio group in ABT-737 and the target compound may facilitate similar binding interactions (e.g., hydrophobic or π-π stacking).

- Divergence : The absence of sulfonyl groups in the target compound could reduce metabolic instability but may limit kinase selectivity.

Key Features :

Comparison :

- Electronic Effects : The electron-withdrawing chloro and methoxy groups in this analog contrast with the electron-rich thiophene and phenylthio groups in the target compound.

- Bioactivity : Pyridyl substituents may enhance hydrogen bonding vs. sulfur-mediated interactions in the target compound.

2.4 Thiophene-Containing Impurities

Key Features :

- Examples: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related derivatives .

- Relevance : These impurities arise during synthesis of thiophene-containing drugs.

Comparison :

- Synthetic Challenges : The target compound’s 2-(thiophen-2-yl)ethyl group necessitates stringent purification to avoid analogous impurities.

- Stability : Thiophene rings are prone to oxidation, suggesting the need for stabilization strategies during formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。